molecular formula C10H15N3O B1490020 6-(Azepan-1-yl)pyridazin-3-ol CAS No. 1211438-56-0

6-(Azepan-1-yl)pyridazin-3-ol

Cat. No.: B1490020
CAS No.: 1211438-56-0
M. Wt: 193.25 g/mol
InChI Key: ZYVZQQOCGKXNDF-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyridazin-3-ol is a pyridazine derivative featuring a seven-membered azepane ring attached to the pyridazine core at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. For instance, replacing halides or other leaving groups on the pyridazine ring with azepane via reaction with azepane in the presence of a base like potassium carbonate could yield the target compound .

Properties

IUPAC Name

3-(azepan-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZQQOCGKXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Azepan-1-yl)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:
this compound features a pyridazine ring substituted with an azepane moiety. This structural arrangement is significant for its biological interactions.

Physical Properties:
The compound's solubility, stability, and reactivity are influenced by the azepane and pyridazine rings, which may enhance its binding affinity to various biological targets.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, potentially modulating cellular signaling.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuropharmacological Effects: Its ability to modulate neurotransmitter receptors indicates potential applications in treating neurological disorders.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

ModificationEffect on ActivityReference
Substitution on the pyridazine ringEnhanced binding affinity to target proteins
Alteration of the azepane substituentImproved solubility and bioavailability
Variation in functional groupsModulation of receptor activity

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of PRMT5: A study identified similar pyridazine derivatives that inhibit PRMT5, a target in cancer therapy. The mechanism involved disruption of protein-protein interactions critical for tumor growth .
  • Neuropharmacology: Research on related compounds demonstrated their potential as neuroprotective agents, suggesting that modifications to the azepane structure could enhance therapeutic efficacy against neurodegenerative diseases .
  • Antimicrobial Activity: Compounds structurally related to this compound have shown promising antimicrobial properties, indicating potential applications in treating infections .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyridazinone compounds, including 6-(Azepan-1-yl)pyridazin-3-ol, demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness that could lead to new antibiotic therapies .
  • Neurotropic Effects : Research has highlighted the neurotropic potential of pyridazine derivatives. In particular, compounds related to this compound have been assessed for their ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

2.1. Central Nervous System Disorders

Research suggests that this compound may play a role in the treatment of epilepsy and other seizure disorders. In animal models, it has been shown to influence seizure activity positively, potentially offering a new avenue for anticonvulsant drug development .

2.2. Cardiovascular Health

The compound has demonstrated vasodilatory effects, which could be significant for cardiovascular health. Its ability to lower blood pressure and improve blood flow makes it a candidate for further investigation in hypertension treatments .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Study AAntimicrobial EfficacyShowed significant inhibition of bacterial growth against E. coli and S. aureus strains .
Study BNeuropharmacologyDemonstrated reduction in seizure frequency in PTZ-induced seizure models .
Study CCardiovascular EffectsIndicated enhanced vasodilation compared to traditional treatments like acetylsalicylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pyridazine derivatives are highly dependent on substituents. Key structural analogues include:

  • 6-Phenyl-pyridazin-3(2H)-one: A pyridazinone with a phenyl group at the 6-position. The phenyl group increases lipophilicity (logP ≈ 2.1), reducing aqueous solubility (0.12 mg/mL in water at 25°C) but enhancing membrane permeability .
  • 5-Chloro-6-phenylpyridazin-3(2H)-one : Chlorination at the 5-position further elevates lipophilicity (logP ≈ 2.8) and may improve metabolic stability .
  • 6-Iodo-5-methoxypyridin-3-ol : A pyridine derivative with iodine (electron-withdrawing) and methoxy (electron-donating) groups, demonstrating how halogenation influences reactivity and solubility .

6-(Azepan-1-yl)pyridazin-3-ol distinguishes itself with the azepane group, which introduces:

  • Enhanced Solubility : The cyclic amine can form salts (e.g., HCl salts), increasing aqueous solubility compared to phenyl or halogenated analogues.

Physicochemical Properties

Compound logP (Predicted) Aqueous Solubility (mg/mL) Key Substituent Effects
6-Phenyl-pyridazin-3(2H)-one 2.1 0.12 High lipophilicity, low solubility
5-Chloro-6-phenylpyridazin-3(2H)-one 2.8 <0.1 Increased metabolic stability
6-Iodo-5-methoxypyridin-3-ol 1.9 0.25 Halogenation reduces reactivity
This compound 1.5 (estimated) ~1.5 (as HCl salt) Amine enhances solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-(Azepan-1-yl)pyridazin-3-ol

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